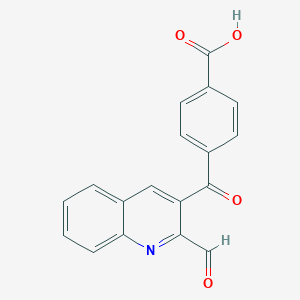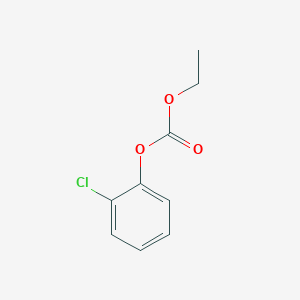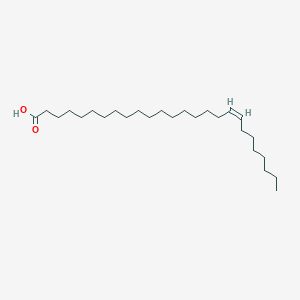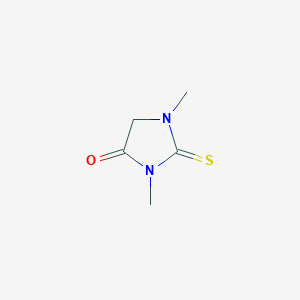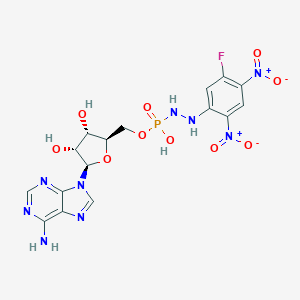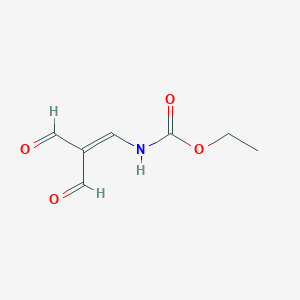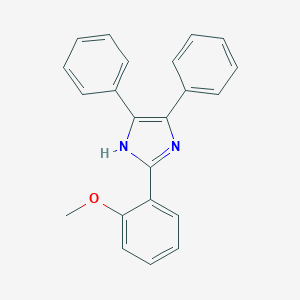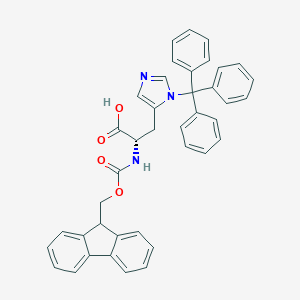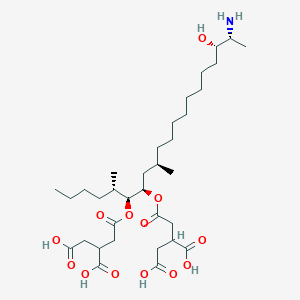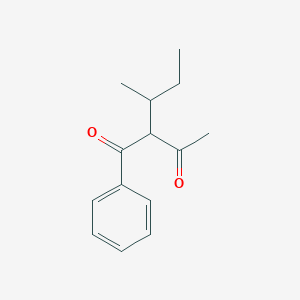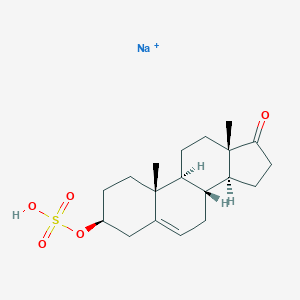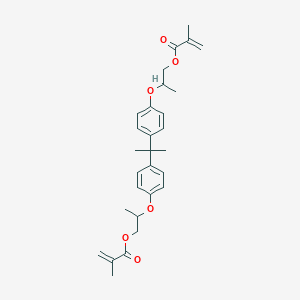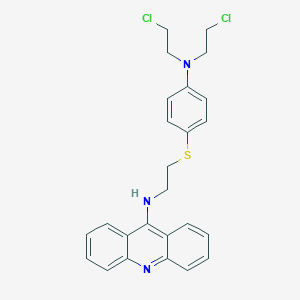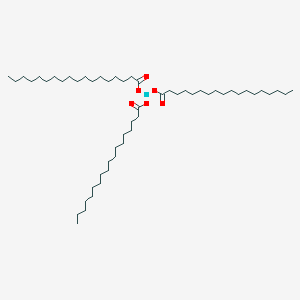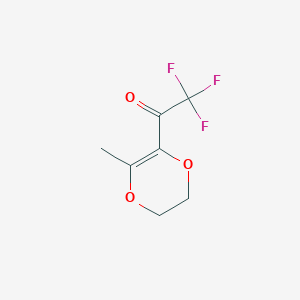
Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI), also known as trifluoroacetylacetone, is a chemical compound that has gained significant attention in scientific research. This compound is widely used in the synthesis of various organic compounds and has numerous applications in the field of chemistry.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI) is not well understood. However, studies have shown that this compound can act as a chelating agent and can form stable complexes with metal ions. These complexes have been shown to have various biological and chemical properties, including antibacterial and antifungal activities.
Effets Biochimiques Et Physiologiques
Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI) has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to have antioxidant properties and can scavenge free radicals. These properties make it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI) in lab experiments is its ability to form stable complexes with metal ions. This property makes it a useful ligand in metal complex chemistry. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One of the limitations of using Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI) in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell lines and organisms. Therefore, caution should be taken when handling this compound in lab experiments.
Orientations Futures
There are numerous future directions for the use of Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI) in scientific research. One potential direction is the development of new drugs based on this compound. Studies have shown that this compound has antioxidant and antibacterial properties, making it a potential candidate for the development of new drugs.
Another potential direction is the use of Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI) in the synthesis of novel materials such as metal-organic frameworks and coordination polymers. These materials have numerous applications in various fields, including catalysis, gas storage, and drug delivery.
Conclusion
Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI) is a chemical compound that has numerous applications in scientific research. This compound is commonly used as a ligand in metal complex chemistry and has been used in the synthesis of various organic compounds. Additionally, it has been shown to have antioxidant and antibacterial properties, making it a potential candidate for the development of new drugs. While there are limitations to the use of this compound in lab experiments, its potential applications make it a promising area of research for the future.
Méthodes De Synthèse
Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI) can be synthesized through various methods, including the reaction of Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI)tic anhydride with acetylacetone in the presence of a catalyst. Another method involves the reaction of acetylacetone with Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI)tyl chloride in the presence of a base. The resulting product is then purified through distillation or recrystallization.
Applications De Recherche Scientifique
Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI) has numerous applications in scientific research. This compound is commonly used as a ligand in metal complex chemistry and has been used in the synthesis of various organic compounds. It has also been used as a reagent in the synthesis of novel materials such as metal-organic frameworks and coordination polymers. Additionally, Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI) has been used in the field of medicinal chemistry for the development of new drugs.
Propriétés
Numéro CAS |
135813-43-3 |
|---|---|
Nom du produit |
Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI) |
Formule moléculaire |
C7H7F3O3 |
Poids moléculaire |
196.12 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(6-methyl-2,3-dihydro-1,4-dioxin-5-yl)ethanone |
InChI |
InChI=1S/C7H7F3O3/c1-4-5(13-3-2-12-4)6(11)7(8,9)10/h2-3H2,1H3 |
Clé InChI |
SFTNDCMCHWAOIM-UHFFFAOYSA-N |
SMILES |
CC1=C(OCCO1)C(=O)C(F)(F)F |
SMILES canonique |
CC1=C(OCCO1)C(=O)C(F)(F)F |
Synonymes |
Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



